

An In-Depth Technical Guide to 4-Methoxy-3-methylacetophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(4-Methoxy-3-methylphenyl)ethanone
Cat. No.:	B159142

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and potential biological significance of 4-Methoxy-3-methylacetophenone. The information is intended to support research and development activities in medicinal chemistry, pharmacology, and related scientific disciplines.

Chemical and Physical Properties

4-Methoxy-3-methylacetophenone is an aromatic ketone with a molecular formula of $C_{10}H_{12}O_2$ and a molecular weight of 164.20 g/mol .^[1] It is a derivative of acetophenone with methoxy and methyl substituents on the phenyl ring.

Table 1: Physicochemical Properties of 4-Methoxy-3-methylacetophenone

Property	Value	Reference
CAS Number	10024-90-5	[1] [2]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[1] [2]
Molecular Weight	164.20 g/mol	[1] [2]
Melting Point	26-26.5 °C	
Boiling Point	~251.67 °C (estimate)	
Density	~1.0326 g/cm ³ (estimate)	
Refractive Index	~1.5460 (estimate)	
Solubility	Slightly soluble in chloroform and methanol. Water solubility: 1.1 g/L at 25°C.	[1]
XLogP3	2.5	
Topological Polar Surface Area	26.3 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Spectroscopic Data

The structural elucidation of 4-Methoxy-3-methylacetophenone is confirmed by various spectroscopic techniques. While a publicly available, experimentally determined spectrum for this specific compound is not readily available, the following data is predicted based on the analysis of closely related compounds such as 4-methoxyacetophenone and 4-methylacetophenone.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Predicted Spectroscopic Data for 4-Methoxy-3-methylacetophenone

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 7.85-7.75 (m, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH ₃), 2.55 (s, 3H, -COCH ₃), 2.23 (s, 3H, Ar-CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 197.0 (C=O), 162.0 (C-OCH ₃), 131.0 (Ar-C), 130.0 (Ar-CH), 128.0 (Ar-C), 125.0 (Ar-CH), 110.0 (Ar-CH), 55.5 (-OCH ₃), 26.5 (-COCH ₃), 16.0 (Ar-CH ₃)
Infrared (IR) (KBr)	ν (cm ⁻¹): ~2960 (C-H, aromatic), ~2840 (C-H, methyl), ~1670 (C=O, aryl ketone), ~1600, 1580 (C=C, aromatic), ~1260 (C-O, ether)
Mass Spectrometry (MS)	m/z (%): 164 (M ⁺), 149 ([M-CH ₃] ⁺), 121 ([M-COCH ₃] ⁺), 91, 77

Synthesis of 4-Methoxy-3-methylacetophenone

4-Methoxy-3-methylacetophenone can be synthesized through several methods. Two common and effective protocols are detailed below.

Experimental Protocol 1: Friedel-Crafts Acylation of 2-Methylanisole

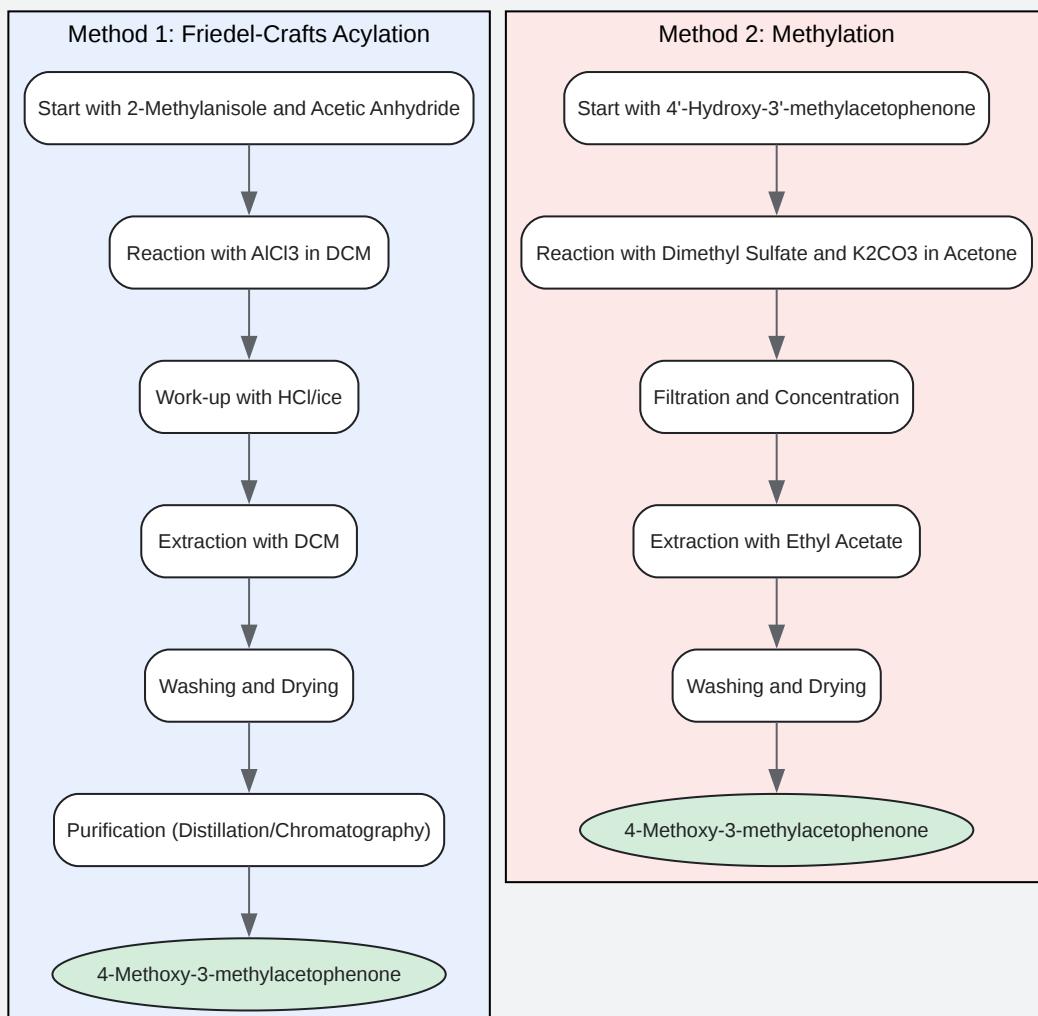
This method involves the acylation of 2-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst.

- 2-Methylanisole
- Acetic anhydride
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM)
- Hydrochloric acid (HCl), concentrated

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere.
- Cool the suspension in an ice bath.
- Slowly add a solution of acetic anhydride (1.0 equivalent) in dichloromethane from the dropping funnel to the cooled suspension with vigorous stirring.
- After the addition of the acetylating agent, add a solution of 2-methylanisole (1.0 equivalent) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).

- Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel.

Experimental Protocol 2: Methylation of 4'-Hydroxy-3'-methylacetophenone


This synthesis route involves the methylation of the hydroxyl group of 4'-Hydroxy-3'-methylacetophenone.

- 4'-Hydroxy-3'-methylacetophenone
- Dimethyl sulfate (DMS) or Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3)
- Acetone
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask with a magnetic stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- To a round-bottom flask containing a suspension of 4'-Hydroxy-3'-methylacetophenone (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone, add dimethyl sulfate (1.2

equivalents) dropwise at room temperature.

- Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to remove the acetone.
- Dissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-Methoxy-3-methylacetophenone.
- The product can be further purified by vacuum distillation if necessary.

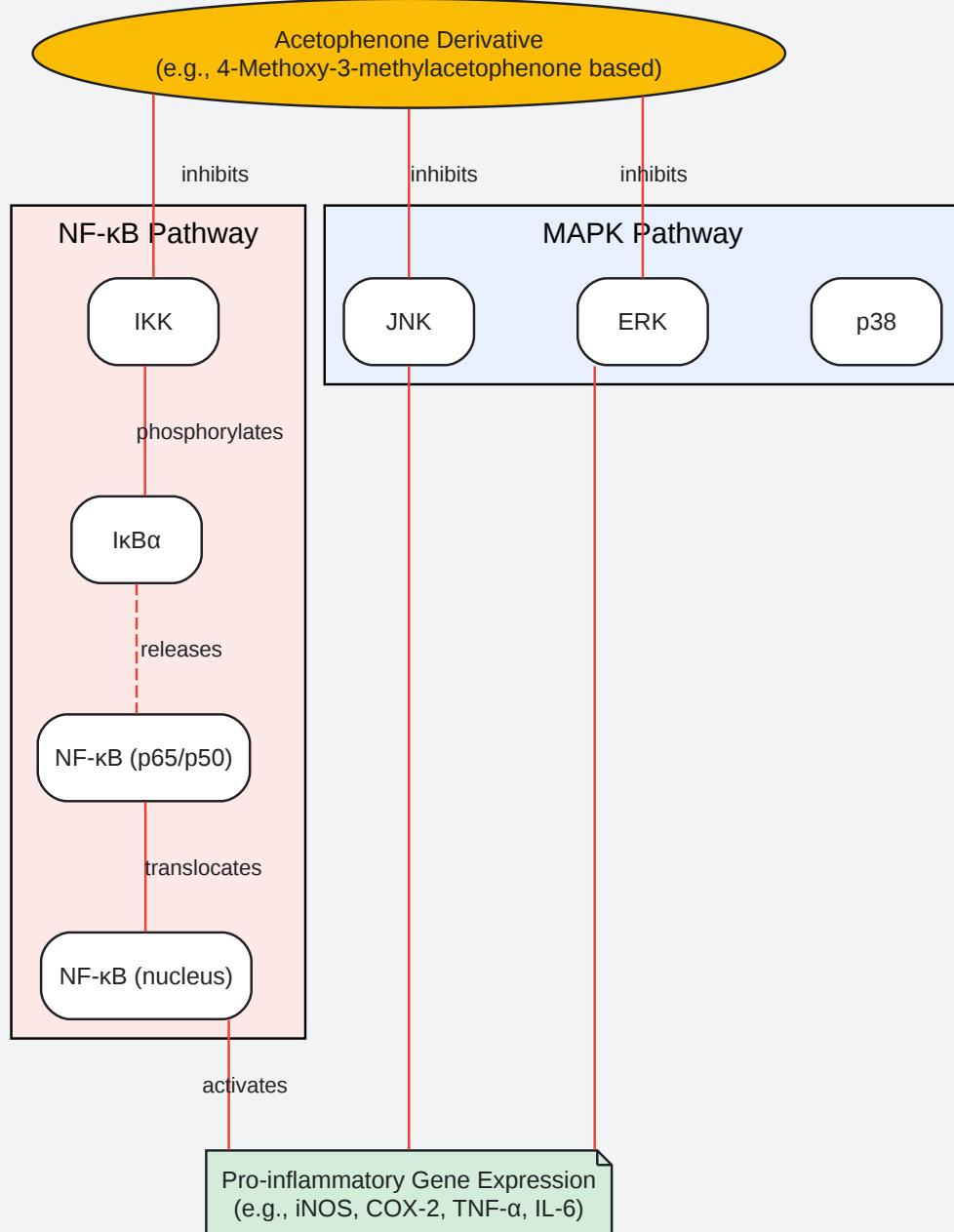
Experimental Workflow for the Synthesis of 4-Methoxy-3-methylacetophenone

[Click to download full resolution via product page](#)

Caption: Synthetic routes to 4-Methoxy-3-methylacetophenone.

Biological Activity and Potential Applications in Drug Development

While direct and extensive studies on the biological activities of 4-Methoxy-3-methylacetophenone are limited, the broader class of acetophenone derivatives has demonstrated a wide range of pharmacological properties, suggesting potential therapeutic applications.


Antimicrobial and Antifungal Activity

Various substituted acetophenones have been reported to exhibit significant antibacterial and antifungal properties.^{[6][7]} The activity is often influenced by the nature and position of the substituents on the aromatic ring. For instance, hydroxyacetophenones have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria.^[6] The structural motif of 4-Methoxy-3-methylacetophenone makes it a valuable scaffold for the synthesis of novel antimicrobial agents.

Anti-inflammatory Activity

Derivatives of acetophenone, such as benzylideneacetophenones (chalcones), have been investigated for their anti-inflammatory effects.^[8] Studies have shown that these compounds can suppress the expression of pro-inflammatory mediators. The mechanism of action is believed to involve the modulation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways.^{[8][9]} These pathways are crucial in the inflammatory response, and their inhibition can lead to a reduction in inflammation. The structure of 4-Methoxy-3-methylacetophenone serves as a potential starting point for the development of new anti-inflammatory drugs.

Potential Anti-inflammatory Signaling Pathway of Acetophenone Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 4-METHOXY-3-METHYLACETOPHENONE | 10024-90-5 [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 4'-Methylacetophenone(122-00-9) MS [m.chemicalbook.com]
- 6. Experimental and QSAR of acetophenones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 4-Methoxy-3-methylacetophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b159142#4-methoxy-3-methylacetophenone-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com